molecular formula C20H22N4O B5682787 1-azepanyl(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)methanone

1-azepanyl(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)methanone

Cat. No.: B5682787
M. Wt: 334.4 g/mol
InChI Key: LYVPEEGPKHYNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-azepanyl(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)methanone is a complex organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-azepanyl(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-azepanyl(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-azepanyl(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azepanyl(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)methanone involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biochemical pathways, which is particularly useful in the context of cancer treatment .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Shares the core structure but lacks the azepanyl and methanone groups.

    Pyrazolo[3,4-d]pyrimidine: Another structural variant with different biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its role as a cyclin-dependent kinase inhibitor

Uniqueness

1-azepanyl(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)methanone is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its azepanyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

azepan-1-yl-(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-13-17(16-9-5-4-6-10-16)21-19-14-18(22-24(15)19)20(25)23-11-7-2-3-8-12-23/h4-6,9-10,13-14H,2-3,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVPEEGPKHYNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C(=O)N3CCCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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